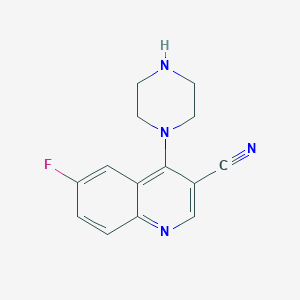

6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C14H13FN4 |

|---|---|

Molekulargewicht |

256.28 g/mol |

IUPAC-Name |

6-fluoro-4-piperazin-1-ylquinoline-3-carbonitrile |

InChI |

InChI=1S/C14H13FN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2 |

InChI-Schlüssel |

LVULREQNUGKJOC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Aniline Derivatives

The quinoline backbone is typically assembled via cyclocondensation reactions involving substituted anilines and cyanoacetate derivatives. For example, ethyl (ethoxymethylene)cyanoacetate reacts with 3-fluoro-4-methoxyaniline under thermal conditions (100–110°C) to form intermediates such as ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate. This intermediate undergoes subsequent modifications, including chlorination and piperazine substitution, to yield the target nitrile.

A critical advancement involves the use of dimethylformamide diethylacetal as a cyclizing agent, which facilitates the formation of the quinoline ring at milder temperatures (60–80°C). This method reduces side reactions, such as decarboxylation, and improves regioselectivity for the 6-fluoro substituent.

Alkylation and Protecting Group Strategies

To prevent over-alkylation, transient protection of the piperazine nitrogen is employed. For example, 4-bromomethyl-5-methyl-1,3-dioxolen-2-one selectively alkylates the piperazine ring, followed by deprotection under acidic conditions to yield the free amine. This approach minimizes byproducts and enhances reaction specificity.

Functional Group Transformations to Nitrile

Hydrolysis and Dehydration

The carboxylic acid ester at position 3 is hydrolyzed to the acid using potassium hydroxide in aqueous ethanol (80–85°C), followed by dehydration with phosphorus oxychloride (POCl₃) to form the nitrile. A 97% yield is achieved by adjusting the pH to 6.5–7.0 during workup, precipitating the product with high purity.

Direct Cyanation Techniques

Recent patents disclose direct cyanation via palladium-catalyzed cross-coupling using zinc cyanide or trimethylsilyl cyanide. For instance, 7-fluoro-6-methoxy-4-[(3,4,5-trimethoxyphenyl)amino]-3-quinolinecarbonitrile is synthesized via Suzuki-Miyaura coupling, though yields remain moderate (50–65%).

Purification and Analytical Validation

Crystallization and Chromatography

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform-methanol gradients). For example, washing with acetonitrile removes residual DMSO, yielding crystals with >99% purity.

Spectroscopic Characterization

-

¹H NMR : Aromatic protons at δ 7.05 (8-H) and 8.11 (5-H) confirm quinoline substitution patterns.

-

IR : Stretching vibrations at 1720 cm⁻¹ (ester carbonyl) and 2220 cm⁻¹ (nitrile) validate functional groups.

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Reaktionstypen

6-Fluor-4-(Piperazin-1-yl)chinolin-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.

Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zu Chinolinderivaten mit Hydroxyl- oder Carbonylgruppen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an der 4-Position des Chinolinrings einführen können .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

The compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Pseudomonas aeruginosa. Research indicates that it functions by inhibiting bacterial DNA gyrase, which is crucial for DNA replication in bacteria. This mechanism is similar to other quinolone derivatives, making it a candidate for developing new antibiotics .

Anticancer Potential

Studies have shown that 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile also possesses anticancer properties. Its ability to induce apoptosis in cancer cells has been linked to its interaction with various biological macromolecules. Preliminary data suggest it may be effective against several cancer types, although further research is necessary to establish specific mechanisms and efficacy .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for various pathogens, revealing significant antibacterial activity with MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium smegmatis | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

| Staphylococcus aureus | 25 |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action involved the induction of apoptosis through caspase activation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Other Applications

Beyond its antimicrobial and anticancer properties, research suggests that this compound may have potential applications in treating neurodegenerative diseases due to its neuroactive properties. Its ability to cross the blood-brain barrier could make it a candidate for further investigation in this area .

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoline derivatives with structural modifications exhibit diverse pharmacological profiles. Below is a detailed comparison of 6-fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile with analogous compounds:

Table 1: Structural and Functional Comparisons

Key Observations

Impact of Amine Ring Substitution Piperazine vs. However, piperidine analogs (e.g., 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile) exhibit superior CNS penetration (Kp=5.3 vs. Kp,uu=2.4 for piperazine), likely due to reduced polarity . Antimicrobial Activity: 6,7-Dimethoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile demonstrates potent antibacterial effects, attributed to electron-donating methoxy groups enhancing membrane interaction .

Role of Substituents Fluorine: The 6-F substituent in the target compound improves metabolic stability and modulates electron density, critical for M4 receptor binding . Carbonitrile: The 3-CN group stabilizes the quinoline core and enhances receptor affinity via dipole interactions .

Therapeutic Applications

- CNS Disorders : The target compound’s balanced logP (~3.2) and unbound brain-to-plasma ratio (Kp,uu=2.4) make it suitable for CNS targets, unlike Bosutinib analogs with high molecular weight and poor brain exposure .

- Antimicrobial vs. CNS Activity : Structural variations (e.g., methoxy vs. fluoro) redirect therapeutic focus, underscoring the importance of substituent optimization .

Biologische Aktivität

6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article explores its biological activity, synthesis, and implications for drug development based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14FN3, with a molecular weight of approximately 255.28 g/mol. The compound features a fluorine atom at the 6-position, a piperazine moiety at the 4-position, and a carbonitrile group at the 3-position. The piperazine group is often associated with improved bioavailability and interaction with biological targets such as receptors and enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds structurally related to it have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The presence of the piperazine moiety enhances its interaction with bacterial targets, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| 8-(Difluoromethoxy)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline-3-carbonitrile | C21H16F4N4O | Effective against Gram-positive bacteria | |

| 6-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-8-(oxolan-3-yloxy)quinoline-3-carbonitrile | C24H22F2N4O2 | Enhanced solubility and antimicrobial activity |

Anticancer Potential

In addition to its antimicrobial properties, studies have suggested that derivatives of quinoline compounds can inhibit key pathways involved in cancer cell proliferation. For instance, quinoline derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is crucial in various cancers. The unique structure of this compound may allow it to serve as a scaffold for developing more potent anticancer agents .

Table 2: Inhibitory Activities Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Target | Reference |

|---|---|---|---|

| Compound A (related quinoline) | 0.72 | PI3K | |

| Compound B (related quinoline) | 2.62 | mTOR | |

| Compound C (related quinoline) | 0.15 | K562 cell line |

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including substitution and coupling reactions that facilitate the introduction of the piperazine and carbonitrile groups into the quinoline framework.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Antimalarial Activity : A study on related quinoline derivatives demonstrated significant antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, indicating potential for treating malaria .

- Molecular Docking Studies : Molecular docking studies have shown that these compounds can effectively bind to active sites of target enzymes, suggesting mechanisms through which they exert their biological effects .

- Cytotoxicity Studies : Investigations into cytotoxic effects on various human cancer cell lines reveal promising results for developing new cancer therapies based on this compound class .

Q & A

Q. What are the common synthetic routes for 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile?

The compound is synthesized via multi-step reactions starting with substituted quinoline precursors. A typical approach involves halogenation at the 6-position, followed by nucleophilic substitution with piperazine at the 4-position, and nitrile introduction at the 3-position via cyanation reactions. For example, 2,4-dichloroquinoline-3-carbonitrile derivatives can serve as intermediates, where fluorine and piperazine are sequentially introduced under controlled conditions (e.g., reflux in DMF with K₂CO₃) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

Q. How is the antimicrobial activity of this compound assessed in preliminary studies?

Standard protocols involve:

Q. What crystallographic methods determine its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is used to resolve the 3D structure. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL yield bond lengths and angles with precision (R factor < 0.05) .

Advanced Research Questions

Q. How can reaction yields be optimized during piperazine incorporation?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature control : Reactions at 80–100°C minimize side products like N-alkylated piperazine.

- Stoichiometry : A 1.2–1.5 molar excess of piperazine ensures complete substitution. Post-reaction, column chromatography (silica gel, CH₂Cl₂/MeOH gradient) isolates the product .

Q. What strategies resolve conflicting spectral data (e.g., unexpected NMR peaks)?

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers.

- Variable-temperature NMR : Identifies dynamic processes (e.g., piperazine ring puckering).

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. How is structure-activity relationship (SAR) studied for this compound?

- Substituent variation : Modify the quinoline core (e.g., 6-F→Cl, 3-CN→COOH) or piperazine (e.g., N-methylation).

- Biological testing : Compare derivatives in enzyme inhibition assays (e.g., DNA gyrase) and cytotoxicity screens.

- Molecular docking : Assess binding modes to targets (e.g., topoisomerase IV) using AutoDock Vina .

Q. How are crystallographic disorders in the piperazine moiety addressed?

- Occupancy refinement : Partial occupancy models in SHELXL account for disordered atoms.

- Restraints : Apply geometric constraints to maintain reasonable bond lengths/angles.

- Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts .

Q. What methods identify and quantify synthetic impurities?

Q. How are mechanistic insights into its bioactivity derived?

Q. What approaches reconcile contradictory biological data across studies?

- Strain-specific profiling : Test activity against clinical isolates with known resistance mutations.

- Check solubility : Use DLS to confirm compound aggregation, which may falsely lower apparent activity.

- Dose-response curves : Ensure IC₅₀ values are calculated from ≥8 data points to improve reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.